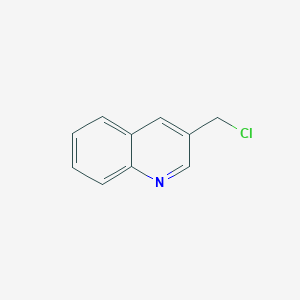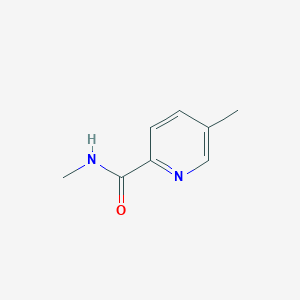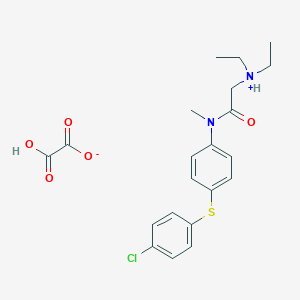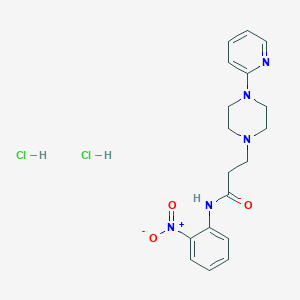
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the Aurora A kinase, which plays a critical role in cell division and is frequently overexpressed in cancer cells.
Mécanisme D'action
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is a selective inhibitor of the Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits cell proliferation and induces cell cycle arrest in the G2/M phase. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has shown efficacy in a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its poor solubility, which can make dosing and formulation challenging.
Orientations Futures
There are several potential future directions for the development of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. One area of interest is the combination of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride may have applications beyond cancer, such as in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride involves the reaction of 2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid to form the intermediate 2-nitrophenyl-4-(2-pyridinyl)-1,3-dioxolane. This intermediate is then reacted with 2-bromoacetamide to form 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. The compound is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has demonstrated efficacy in animal models of cancer, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
104373-63-9 |
|---|---|
Nom du produit |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride |
Formule moléculaire |
C18H23Cl2N5O3 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH/c24-18(20-15-5-1-2-6-16(15)23(25)26)8-10-21-11-13-22(14-12-21)17-7-3-4-9-19-17;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H |
Clé InChI |
WPZVYYFAJOMXPV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
Autres numéros CAS |
104373-63-9 |
Synonymes |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydroch loride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
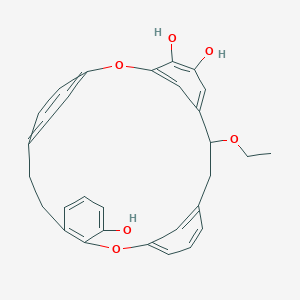
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
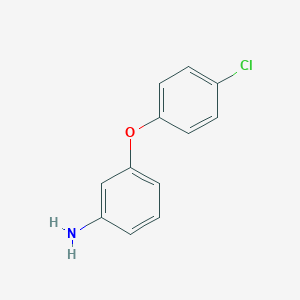
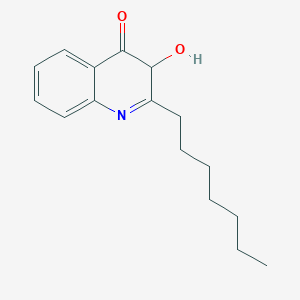
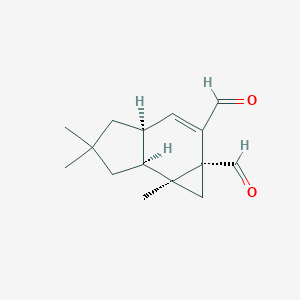
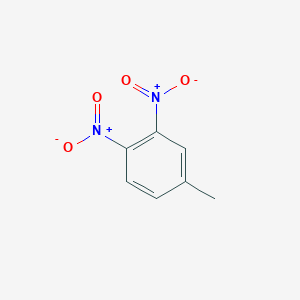
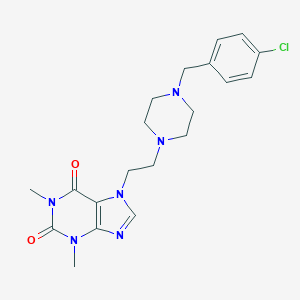
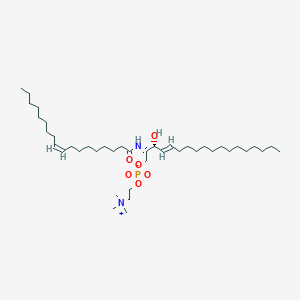
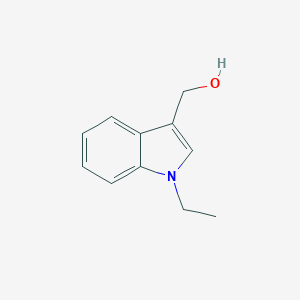
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
